N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
One application of compounds within this class involves the development of radioligands for positron emission tomography (PET) imaging. For example, compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide have been explored for their selective binding to the translocator protein (18 kDa), facilitating in vivo imaging of neuroinflammation and other pathological states (Dollé et al., 2008).
Synthesis and Chemical Properties
The chemical reactivity and synthesis pathways of pyrazolo[1,5-a]pyrazines have been extensively studied. These compounds can undergo various chemical reactions, forming derivatives that have potential applications in creating new materials or as intermediates in the synthesis of more complex molecules. For instance, the synthesis, annulation, and heterofunctionalization of 4-hydrazinylpyrazolo[1,5-a]pyrazines have been explored, leading to derivatives with potentially useful chemical properties (Tsizorik et al., 2018).
Antitumor and Antimicrobial Applications
Another significant area of research involves evaluating the antitumor and antimicrobial activities of pyrazolo[1,5-a]pyrazine derivatives. Compounds in this class have shown promise as apoptosis inducers for cancer cells and as antimicrobial agents, suggesting their potential use in developing new therapeutic agents. For example, certain derivatives have been found to selectively inhibit the growth of lung cancer cells, indicating their potential as antitumor agents (Lv et al., 2012).
Pharmacological Potential
The pharmacological exploration of pyrazolo[1,5-a]pyrazine derivatives has included studies on their potential as adenosine receptor antagonists, indicating applications in treating neurological disorders and possibly other diseases. These compounds' ability to interact with human adenosine receptors suggests their utility in designing new drugs for treating conditions related to these receptors (Falsini et al., 2017).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-29-19-8-7-15(22)11-17(19)23-20(27)13-25-9-10-26-18(21(25)28)12-16(24-26)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXJKILWIXDGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.